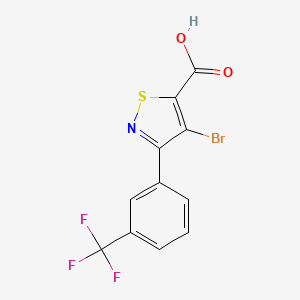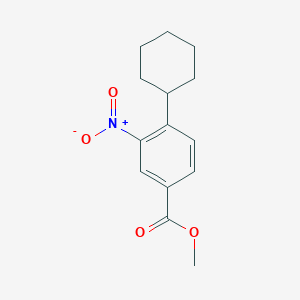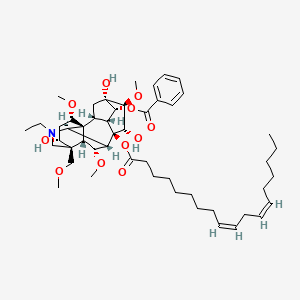
Lipoaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipoaconitine is a diterpenoid alkaloid found in the roots of Aconitum plants, particularly Aconitum japonicum subsp. subcuneatum . These plants have been used in traditional medicine for treating various ailments such as hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . This compound is known for its complex chemical structure and significant biological activities, including cytotoxic properties against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
Lipoaconitine can be synthesized through the transesterification of aconitine with long-chain fatty acids . The reaction typically involves treating aconitine with fatty acid chlorides in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of aconitine from Aconitum roots followed by its chemical modification . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques . The extracted aconitine is then subjected to transesterification to produce this compound .
化学反应分析
Types of Reactions
Lipoaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of deoxy derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Deoxy this compound derivatives.
Substitution: Ester-substituted this compound derivatives.
科学研究应用
Lipoaconitine has several scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of diterpenoid alkaloids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential use in developing anticancer drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Lipoaconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . These interactions lead to the modulation of sodium ion flow, affecting cellular excitability and function . The molecular targets include sodium-ion channels, and the pathways involved are related to the regulation of ion flow and cellular excitability .
相似化合物的比较
Similar Compounds
Aconitine: A highly toxic diterpenoid alkaloid with similar biological activities.
Hypaconitine: Another diterpenoid alkaloid with similar chemical structure and biological properties.
Mesaconitine: Shares structural similarities and biological activities with lipoaconitine.
Uniqueness
This compound is unique due to its fatty acid ester moiety, which distinguishes it from other diterpenoid alkaloids . This structural feature contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C50H75NO11 |
|---|---|
分子量 |
866.1 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C50H75NO11/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(53)62-50-38-34(30-48(56,45(60-6)43(50)54)44(38)61-46(55)33-26-23-22-24-27-33)49-36(58-4)29-35(52)47(32-57-3)31-51(8-2)42(49)39(50)40(59-5)41(47)49/h12-13,15-16,22-24,26-27,34-36,38-45,52,54,56H,7-11,14,17-21,25,28-32H2,1-6H3/b13-12-,16-15-/t34-,35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |
InChI 键 |
BJOATYSXWDPNJK-AXGVEGNCSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)O)OC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)CC)OC)COC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

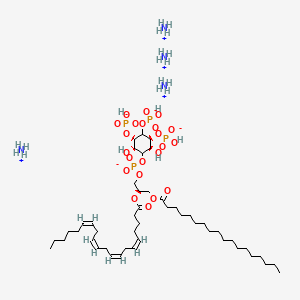
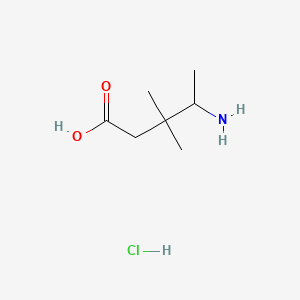
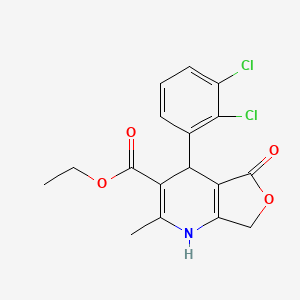
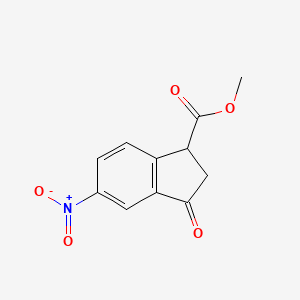

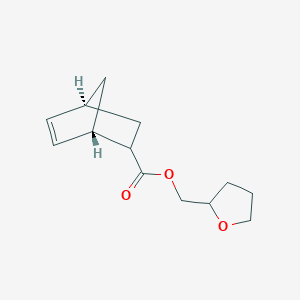
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
